Aureonitol

描述

Aureonitol 是一种从真菌中提取的天然产物,特别是来自毛霉属。它是一种四氢呋喃衍生物,以其抗病毒特性而闻名,特别是针对流感病毒。 该化合物因其通过靶向表面糖蛋白血凝素抑制流感 A 和 B 病毒复制的能力而受到关注 .

生化分析

Biochemical Properties

Aureonitol plays a significant role in biochemical reactions, particularly in inhibiting the replication of influenza viruses. It interacts with the surface glycoprotein hemagglutinin of the influenza virus, forming hydrogen bonds with highly conserved residues . This interaction impairs the virus’s ability to adsorb to host cells, thereby inhibiting its replication. Additionally, this compound has been shown to interact with nitric oxide production pathways, exhibiting inhibitory activity in LPS-induced BV-2 microglial cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In influenza-infected cells, this compound significantly reduces viral replication by targeting hemagglutinin . In microglial cells, it inhibits nitric oxide production, which is a crucial mediator of inflammation . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, leading to reduced inflammation and viral replication.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound docks in the sialic acid binding site of hemagglutinin, forming hydrogen bonds with conserved residues . This binding inhibits the hemagglutination process, preventing the virus from adsorbing to host cells. Additionally, this compound’s inhibitory effect on nitric oxide production in microglial cells suggests it may interact with enzymes involved in the nitric oxide synthesis pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability in inhibiting influenza virus replication over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, require further investigation. The stability and degradation of this compound in different experimental conditions also need to be thoroughly examined to understand its temporal effects better.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at low concentrations, with an EC50 of 100 nanomolar against influenza A (H3N2) virus . At higher doses, potential toxic or adverse effects need to be evaluated. Understanding the threshold effects and safe dosage ranges of this compound in animal models is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its antiviral and anti-inflammatory activities. It interacts with enzymes and cofactors involved in the synthesis of nitric oxide, inhibiting its production in microglial cells . Additionally, its interaction with hemagglutinin suggests a role in the metabolic pathways of viral replication

准备方法

合成路线和反应条件: (-)-Aureonitol 的全合成涉及立体选择性分子内烯丙基化,以引入四氢呋喃环中的立体三联体。 该方法证实了立体中心的 (2S,3R,4S) 绝对构型 . 合成过程错综复杂,需要对反应条件进行精确控制以实现所需的立体化学。

工业生产方法: Aureonitol 的工业生产主要依靠毛霉球菌的发酵。该化合物是从真菌的液体和固态发酵产物中分离出来的。 分离的化合物的结构通过光谱分析确定 .

化学反应分析

反应类型: Aureonitol 经历各种化学反应,包括环加成反应。 这些反应主要集中在化合物的功能化及其生物活性的探索.

常见试剂和条件: 像 Aureochaeglobosins 这样的新型杂二聚体的合成涉及使用特定试剂和条件,这些试剂和条件促进环加成反应。 这些反应在受控条件下进行,以确保形成所需产物.

形成的主要产物: This compound 化学反应形成的显着产物之一是 Aureochaeglobosins,它表现出显着的细胞毒活性.

科学研究应用

Antiviral Properties

Mechanism of Action Against Influenza Virus

Aureonitol has been shown to inhibit the replication of both influenza A and B viruses. Research indicates that it is particularly effective against the H3N2 strain of influenza A, with an effective concentration (EC50) of approximately 100 nM. The compound exhibits low cytotoxicity (CC50 value of 1426 μM), making it a promising candidate for antiviral drug development .

Molecular modeling studies reveal that this compound binds to the sialic acid binding site of hemagglutinin, a crucial glycoprotein on the surface of the influenza virus. This interaction forms hydrogen bonds with conserved residues, impairing virus adsorption and hemagglutination, which are essential steps in viral infection .

Potential for Broader Antiviral Applications

The antiviral potential of this compound extends beyond influenza. Fungi are recognized as a rich source of bioactive compounds with antiviral properties, and this compound's efficacy suggests it could be explored for other viral targets as well. The exploration of endophytic fungi and marine fungi continues to yield novel compounds that may serve as antiviral agents .

Anticancer Applications

Cytotoxic Effects on Cancer Cells

This compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain derivatives isolated from Chaetomium globosum exhibited notable activity against MDA-MB-231 breast cancer cells . The structural uniqueness of this compound contributes to its bioactivity, making it a subject of interest for further anticancer research.

Case Studies and Research Findings

- Study on Aureochaeglobosins : Derivatives of this compound were isolated from Chaetomium globosum and tested against MDA-MB-231 cells, showing promising cytotoxic effects .

- Endophytic Fungi Research : Investigations into endophytic fungi have revealed that compounds related to this compound can inhibit tumor growth in vivo without significant toxicity to major organs, highlighting their therapeutic potential in cancer treatment .

Summary Table of this compound Applications

作用机制

Aureonitol 通过靶向流感病毒的表面糖蛋白血凝素发挥其抗病毒作用。 这种相互作用抑制病毒的血凝活性,从而阻止其吸附和复制 . 分子模型研究表明,this compound 与血凝素的唾液酸结合位点对接,与高度保守的残基形成氢键 .

类似化合物:

- Elatumenol A-F

- 奥色林酸酯 (Elatumone A 和 B)

- Aureochaeglobosins

比较: this compound 因其针对流感病毒的特定抗病毒活性而与其类似化合物不同。 虽然其他化合物如 Elatumenol 和奥色林酸酯也表现出生物活性,但 this compound 抑制血凝和病毒吸附的能力使其与众不同 . 此外,this compound 的低细胞毒性和高疗效使其成为抗病毒药物开发更理想的候选者 .

相似化合物的比较

- Elatumenol A-F

- Orsellinic acid esters (Elatumone A and B)

- Aureochaeglobosins

Comparison: Aureonitol is unique among its similar compounds due to its specific antiviral activity against influenza viruses. While other compounds like elatumenol and orsellinic acid esters also exhibit biological activities, this compound’s ability to inhibit hemagglutination and virus adsorption sets it apart . Additionally, this compound’s low cytotoxicity and high efficacy make it a more favorable candidate for antiviral drug development .

生物活性

Aureonitol, a natural product derived from fungi, specifically a tetrahydrofuran derivative, has garnered attention for its biological activity, particularly in the context of antiviral properties. This article delves into the various studies that highlight the compound's mechanisms of action, efficacy against viruses, and potential therapeutic applications.

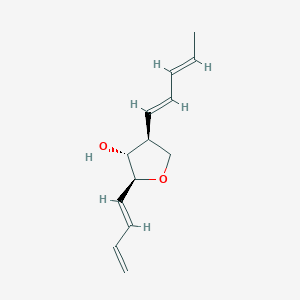

Chemical Structure and Properties

This compound is characterized by its unique tetrahydrofuran ring structure. Its molecular formula is , and it has been shown to possess low cytotoxicity, making it a candidate for further pharmacological exploration. The compound exhibits an effective concentration (EC50) of 100 nM against influenza A(H3N2) with a cytotoxic concentration (CC50) of 1426 μM, yielding a selectivity index that indicates a favorable safety profile for antiviral applications .

This compound's antiviral activity primarily targets the influenza virus by inhibiting hemagglutination and impairing viral adsorption to host cells. Studies have demonstrated that this compound binds to the sialic acid binding site of the hemagglutinin protein on the virus surface, which is crucial for viral entry into host cells. This interaction prevents the virus from effectively attaching and subsequently entering the host cells .

Efficacy Against Influenza Viruses

Research has shown that this compound is effective against both influenza A and B viruses. Notably, it demonstrated significant antiviral efficacy in vitro:

- Influenza A(H3N2) : EC50 of 100 nM

- Influenza B : Similar inhibitory effects observed

The compound's ability to inhibit hemagglutination was confirmed through various assays, indicating its potential as a therapeutic agent against influenza infections .

Data Table: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Chemical Structure | Tetrahydrofuran |

| Molecular Formula | C10H18O4 |

| EC50 (Influenza A H3N2) | 100 nM |

| CC50 | 1426 μM |

| Selectivity Index | 14.26 |

Case Studies and Research Findings

Several studies have focused on this compound's biological activity:

- Antiviral Mechanisms : A study published in PLOS ONE detailed how this compound inhibits influenza replication by targeting hemagglutinin. The docking studies indicated that this compound forms hydrogen bonds with conserved residues within the binding site, suggesting a strong interaction that could be exploited for drug design .

- Comparative Analysis : In comparative studies with other antiviral agents, this compound showed superior efficacy in preventing viral entry compared to conventional neuraminidase inhibitors. This positions this compound as a promising candidate for further development in antiviral therapies .

- Potential for Broader Applications : Beyond influenza, preliminary findings suggest that derivatives of this compound may exhibit anti-inflammatory properties. For instance, analogues of this compound have been shown to attenuate inflammatory mediators such as nitric oxide and interleukins in vitro, indicating potential applications in treating neuroinflammatory conditions .

属性

IUPAC Name |

(2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-5-7-8-11-10-15-12(13(11)14)9-6-4-2/h3-9,11-14H,2,10H2,1H3/b5-3+,8-7+,9-6+/t11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLKTHCXEMHTIQ-DBCNHVMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC1COC(C1O)C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/[C@H]1CO[C@H]([C@@H]1O)/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601038840 | |

| Record name | Aureonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71774-51-1 | |

| Record name | Aureonitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aureonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUREONITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F04FI61S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。